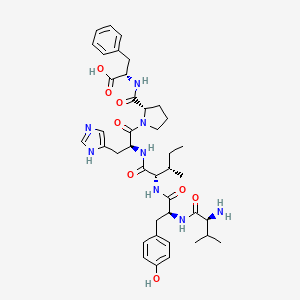
1678414-71-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the Chemical Abstracts Service number 1678414-71-5 is known as 5-FAM-Amylin (human) trifluoroacetate salt. This compound is a functional peptide that is used in various scientific research applications. It is a derivative of human amylin, a peptide hormone co-secreted with insulin by pancreatic beta cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-FAM-Amylin (human) involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide, and deprotection agents like trifluoroacetic acid.
Industrial Production Methods
Industrial production of 5-FAM-Amylin (human) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple peptide sequences simultaneously. The final product is purified using high-performance liquid chromatography and lyophilized to obtain a stable powder form.
化学反应分析
Types of Reactions
5-FAM-Amylin (human) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues can be oxidized to form cystine.
Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in aqueous buffers.
Substitution: Use of protected amino acids and coupling reagents in solid-phase peptide synthesis.
Major Products Formed
Oxidation: Formation of cystine bridges.
Reduction: Formation of free thiol groups.
Substitution: Formation of peptide analogs with modified sequences.
科学研究应用
5-FAM-Amylin (human) is widely used in scientific research, including:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of amylin in glucose metabolism and its interaction with insulin.
Medicine: Exploring potential therapeutic applications for diabetes and other metabolic disorders.
Industry: Developing diagnostic tools and assays for detecting amylin levels in biological samples.
作用机制
The mechanism of action of 5-FAM-Amylin (human) involves its interaction with amylin receptors in the body. Amylin receptors are G-protein-coupled receptors that mediate the effects of amylin on glucose metabolism. The binding of 5-FAM-Amylin (human) to these receptors activates intracellular signaling pathways that regulate insulin secretion, glucose uptake, and appetite control.
相似化合物的比较
Similar Compounds
Human Amylin: The natural peptide hormone co-secreted with insulin.
Pramlintide: A synthetic analog of human amylin used as a therapeutic agent for diabetes.
Rat Amylin: A homologous peptide found in rodents with similar biological functions.
Uniqueness
5-FAM-Amylin (human) is unique due to its fluorescent label (5-FAM), which allows for easy detection and quantification in various assays. This makes it a valuable tool for studying amylin’s biological functions and interactions in a research setting.
属性
CAS 编号 |
1678414-71-5 |
|---|---|
分子式 |
C₁₈₆H₂₇₁N₅₁O₆₁S₂ |
分子量 |
4261.64 |
来源 |
Synthetic |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)
